

Application Note: Characterization of Spdb-DM4 ADC by Hydrophobic Interaction Chromatography

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Compound of Interest

Compound Name: *Spdb-DM4*

Cat. No.: *B560575*

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Abstract

This application note details a robust method for the characterization of a cysteine-linked antibody-drug conjugate (ADC), **Spdb-DM4** ADC, using hydrophobic interaction chromatography (HIC). The protocol enables the accurate determination of the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species. This methodology is critical for ensuring the quality, efficacy, and safety of ADC therapeutics during development and manufacturing.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small molecule drug. The **Spdb-DM4** ADC consists of a monoclonal antibody conjugated to the maytansinoid payload DM4 via a cleavable N-succinimidyl 4-(2-pyridyldithio)butyrate (Spdb) linker.^{[1][2][3][4]} The number of drug molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute (CQA) that significantly impacts the ADC's efficacy and safety.^{[5][6]}

Hydrophobic interaction chromatography (HIC) is a powerful analytical technique for characterizing ADCs.^{[6][7][8]} It separates molecules based on their surface hydrophobicity under non-denaturing conditions, preserving the native protein structure.^{[8][9][10]} Since the

DM4 payload is hydrophobic, each conjugation event increases the overall hydrophobicity of the ADC.[11][12] HIC can therefore resolve ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR profile.[9] This application note provides a detailed protocol for the HIC-based analysis of **Spdb-DM4** ADC.

Principle of Hydrophobic Interaction Chromatography

HIC separates proteins based on the interactions between hydrophobic regions on the protein surface and a weakly hydrophobic stationary phase. The process is typically performed in an aqueous mobile phase with a high salt concentration. The salt ions reduce the solvation of the protein, exposing its hydrophobic regions and promoting binding to the stationary phase. Elution is achieved by decreasing the salt concentration of the mobile phase, which increases protein solvation and weakens the hydrophobic interactions, allowing the protein to detach from the column. In the case of ADCs, species with a higher DAR are more hydrophobic and bind more strongly to the column, resulting in longer retention times.[8][9][13]

Materials and Reagents

- ADC Sample: **Spdb-DM4** ADC (in a suitable buffer, e.g., 20 mM histidine, 150 mM NaCl, pH 6.0)
- Mobile Phase A (High Salt): 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
- Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0
- HIC Column: TSKgel Butyl-NPR (4.6 mm ID x 3.5 cm, 2.5 μ m) or equivalent
- HPLC/UHPLC System: Agilent 1290 Infinity II Bio LC System or similar, equipped with a UV detector
- Water: Deionized, 18.2 M Ω ·cm
- Ammonium Sulfate: HPLC grade or higher
- Sodium Phosphate (Monobasic and Dibasic): ACS grade or higher

Instrumentation

- LC System: A biocompatible HPLC or UHPLC system is recommended to prevent corrosion from high salt mobile phases.[9]
- Detector: UV detector set to 280 nm for protein detection.
- Column Temperature: 25 °C
- Flow Rate: 0.8 mL/min
- Injection Volume: 10 µL (containing approximately 10 µg of ADC)

Experimental Protocols

5.1. Mobile Phase Preparation

- Mobile Phase A (2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0):
 - Dissolve the appropriate amount of ammonium sulfate in deionized water.
 - Add the required amounts of monobasic and dibasic sodium phosphate to achieve a final concentration of 50 mM.
 - Adjust the pH to 7.0 using a concentrated solution of phosphoric acid or sodium hydroxide.
 - Filter the solution through a 0.22 µm filter.
- Mobile Phase B (50 mM Sodium Phosphate, pH 7.0):
 - Dissolve the required amounts of monobasic and dibasic sodium phosphate in deionized water to a final concentration of 50 mM.
 - Adjust the pH to 7.0.
 - Filter the solution through a 0.22 µm filter.

5.2. HIC Method

- Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes or until a stable baseline is achieved.
- Sample Injection: Inject 10 μ L of the **Spdb-DM4** ADC sample.
- Gradient Elution: Perform a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
- Column Wash: Wash the column with 100% Mobile Phase B for 5 minutes.
- Re-equilibration: Re-equilibrate the column with 100% Mobile Phase A for 10 minutes before the next injection.

5.3. Data Analysis and DAR Calculation

- Peak Identification: Identify the peaks in the chromatogram corresponding to the different drug-loaded species. The unconjugated mAb (DAR=0) will elute first, followed by species with increasing DAR (DAR=2, DAR=4, etc.) due to their increased hydrophobicity.
- Peak Integration: Integrate the area of each peak.
- Average DAR Calculation: Calculate the average DAR using the following formula:

$$\text{Average DAR} = \frac{\sum (\text{Peak Area}_i \times \text{DAR}_i)}{\sum (\text{Peak Area}_i)}$$

Where i represents each drug-loaded species.

Data Presentation

The following tables summarize the expected results for three different batches of **Spdb-DM4** ADC, demonstrating the ability of the HIC method to monitor batch-to-batch consistency.

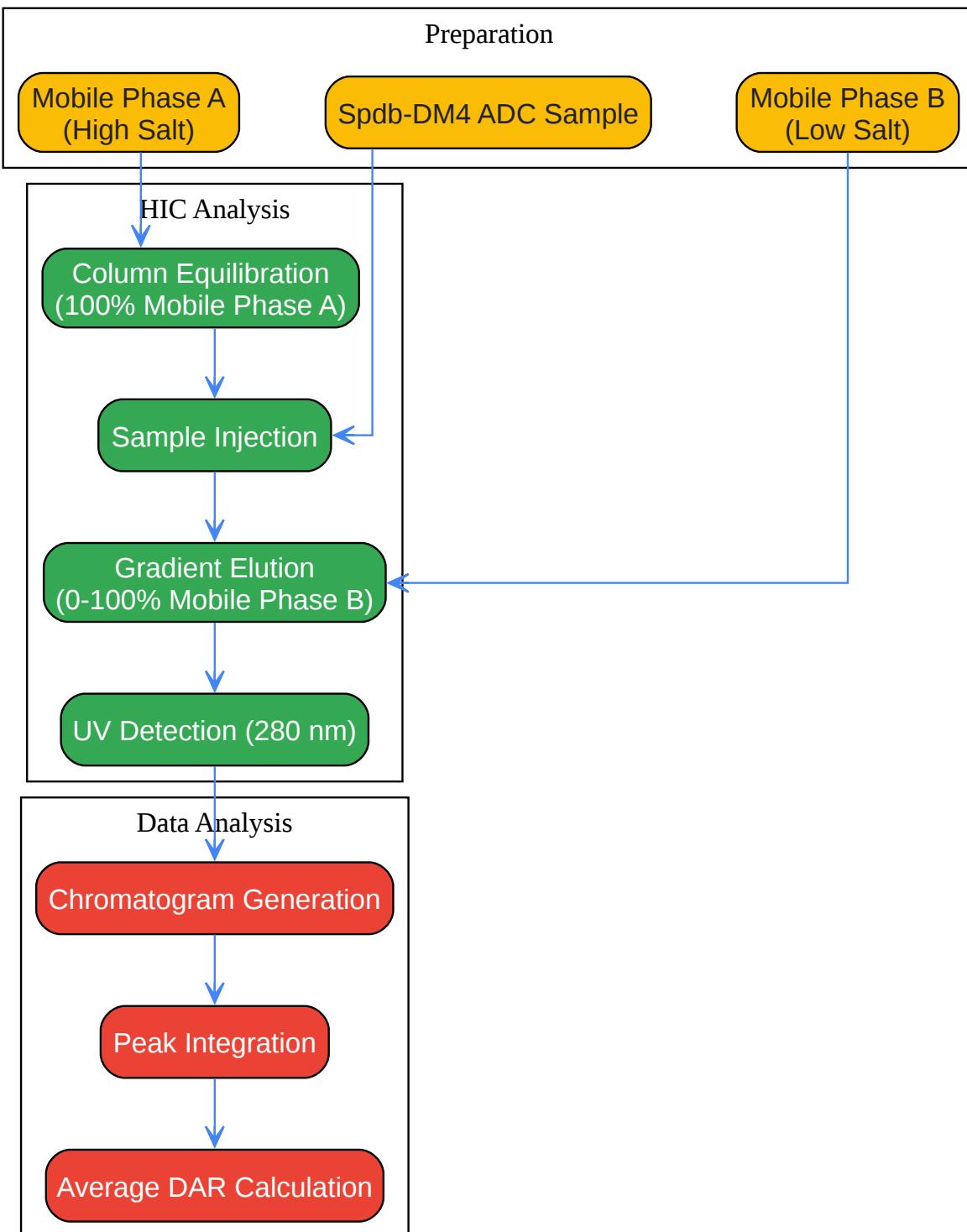
Table 1: HIC Peak Data for **Spdb-DM4** ADC Batches

Batch ID	Peak	Retention Time (min)	Relative Peak Area (%)
Batch A	DAR 0	5.2	10.5
	DAR 2	8.9	35.2
	DAR 4	12.1	40.8
	DAR 6	15.3	12.1
	DAR 8	18.0	1.4
Batch B	DAR 0	5.3	12.1
	DAR 2	9.0	38.5
	DAR 4	12.2	38.2
	DAR 6	15.4	10.1
	DAR 8	18.1	1.1
Batch C	DAR 0	5.1	8.9
	DAR 2	8.8	32.1
	DAR 4	12.0	45.3
	DAR 6	15.2	12.5
	DAR 8	17.9	1.2

Table 2: Calculated Average DAR for **Spdb-DM4** ADC Batches

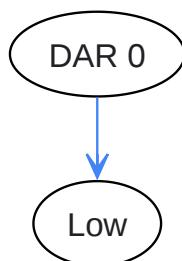
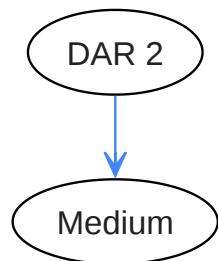
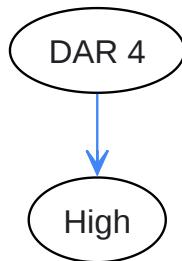
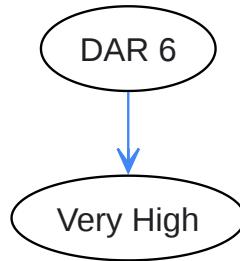
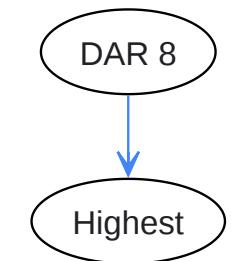
Batch ID	Calculated Average DAR
Batch A	3.2
Batch B	3.1
Batch C	3.4

Mandatory Visualizations



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Caption: Experimental workflow for HIC analysis of **Spdb-DM4 ADC**.



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Caption: Relationship between DAR and hydrophobicity in HIC separation.

Conclusion

The hydrophobic interaction chromatography method described in this application note is a reliable and reproducible technique for the characterization of **Spdb-DM4** ADC. It effectively separates different drug-loaded species, allowing for the accurate calculation of the average DAR and the assessment of drug distribution. This method is suitable for implementation in a quality control environment to ensure the consistency and quality of ADC products.

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